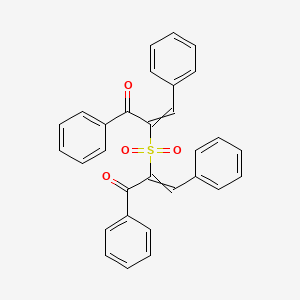
2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is a compound belonging to the class of chalcones, which are α,β-unsaturated ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted acetophenone and benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an alcoholic medium . The reaction conditions include maintaining a cold environment to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Thiobis(1,3-diphenylprop-2-en-1-one)
- 2,2’-Sulfonylbis(3-(p-chlorophenyl)-1-phenylprop-2-en-1-one)
- 1,3-Diphenylprop-2-en-1-one (Chalcone)
Uniqueness
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is unique due to its sulfonyl group, which imparts distinct chemical and biological properties compared to its thiobis and unsubstituted counterparts. The presence of the sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
218166-92-8 |
|---|---|
Fórmula molecular |
C30H22O4S |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
2-(3-oxo-1,3-diphenylprop-1-en-2-yl)sulfonyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C30H22O4S/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)35(33,34)28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-22H |
Clave InChI |
ZEAUXRARYPZXCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)S(=O)(=O)C(=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)
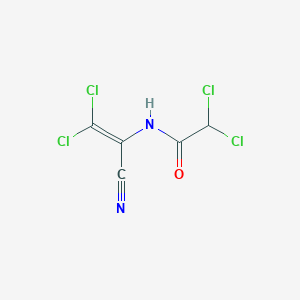
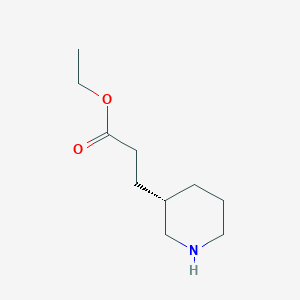
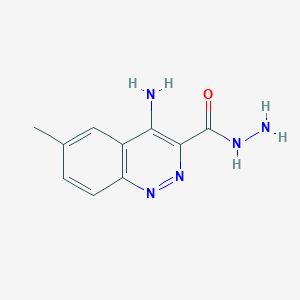
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
![2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581112.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)
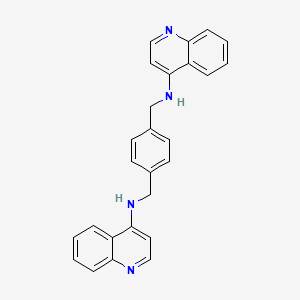

![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)
